molecular formula C20H17FN4O2 B11429407 (6Z)-6-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-7-imino-2-methyl-6,7-dihydro-5H-[1,2]oxazolo[2,3-a]pyrimidin-5-one

(6Z)-6-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-7-imino-2-methyl-6,7-dihydro-5H-[1,2]oxazolo[2,3-a]pyrimidin-5-one

Cat. No.: B11429407
M. Wt: 364.4 g/mol
InChI Key: DUUDZJFLZHXQIR-OTHHCBNDSA-N
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Description

The compound “(6Z)-6-{[1-(4-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-7-IMINO-2-METHYL-5H,6H,7H-[1,2]OXAZOLO[2,3-A]PYRIMIDIN-5-ONE” is a synthetic organic molecule that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include 4-fluoroaniline, 2,5-dimethylpyrrole, and appropriate reagents to form the oxazolo-pyrimidine ring. Common synthetic routes could involve:

    Formation of the Pyrrole Derivative: Reacting 4-fluoroaniline with acetylacetone under acidic conditions to form the pyrrole ring.

    Formation of the Oxazolo-Pyrimidine Ring: Cyclization reactions involving appropriate reagents such as cyanogen bromide or similar agents.

    Final Coupling Reaction: Combining the pyrrole derivative with the oxazolo-pyrimidine intermediate under basic or catalytic conditions to form the final compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The presence of the pyrrole ring makes it susceptible to oxidation reactions, potentially forming N-oxides.

    Reduction: Reduction reactions could target the imino group, converting it to an amine.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions involving Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.

Biology

In biological research, the compound might be investigated for its potential as a ligand for various receptors or enzymes, given its structural complexity and functional groups.

Medicine

The compound could be explored for its potential therapeutic applications, such as anti-inflammatory, anti-cancer, or antimicrobial activities, due to the presence of bioactive moieties like the fluorophenyl and pyrrole groups.

Industry

In the industrial sector, the compound might find applications in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors. The fluorophenyl group could enhance binding affinity, while the pyrrole and oxazolo-pyrimidine rings might contribute to the overall bioactivity by interacting with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • (6Z)-6-{[1-(4-CHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-7-IMINO-2-METHYL-5H,6H,7H-[1,2]OXAZOLO[2,3-A]PYRIMIDIN-5-ONE
  • (6Z)-6-{[1-(4-BROMOPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-7-IMINO-2-METHYL-5H,6H,7H-[1,2]OXAZOLO[2,3-A]PYRIMIDIN-5-ONE

Uniqueness

The presence of the fluorophenyl group in the compound makes it unique compared to its chloro- and bromo- counterparts. Fluorine atoms can significantly influence the compound’s lipophilicity, metabolic stability, and binding interactions, potentially leading to enhanced biological activity or improved material properties.

Properties

Molecular Formula

C20H17FN4O2

Molecular Weight

364.4 g/mol

IUPAC Name

(6Z)-6-[[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-7-imino-2-methyl-[1,2]oxazolo[2,3-a]pyrimidin-5-one

InChI

InChI=1S/C20H17FN4O2/c1-11-8-14(13(3)24(11)16-6-4-15(21)5-7-16)10-17-19(22)25-18(23-20(17)26)9-12(2)27-25/h4-10,22H,1-3H3/b17-10-,22-19?

InChI Key

DUUDZJFLZHXQIR-OTHHCBNDSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)F)C)/C=C\3/C(=N)N4C(=NC3=O)C=C(O4)C

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C=C3C(=N)N4C(=NC3=O)C=C(O4)C

Origin of Product

United States

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